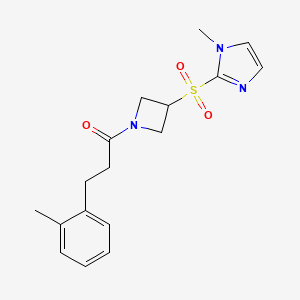

![molecular formula C15H13N5O5S B2858006 Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate CAS No. 702667-58-1](/img/structure/B2858006.png)

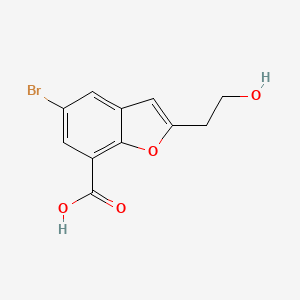

Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazones, which are part of the structure of Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

This compound contains a total of 40 bonds; 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 N hydrazine, 1 nitro group (aromatic) and 1 Pyridine .Chemical Reactions Analysis

Nitro compounds, such as Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate, can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate are largely determined by its molecular structure. It contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 N hydrazine, 1 nitro group (aromatic) and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Unexpected C–S Bond Cleavage in Synthesis

In the study conducted by Nordin et al. (2016), an unexpected C–S bond cleavage was observed during the attempted synthesis of acyl hydrazides from methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate. This reaction did not lead to the expected products but instead produced 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide and other compounds, highlighting a novel synthetic outcome. Kinetic and computational DFT studies proposed a rational mechanism for this unexpected reaction pathway (Nordin, Ariffin, Daud, & Sim, 2016).

Novel Reagents for Air Monitoring

Büldt and Karst (1999) described the synthesis and application of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) as a new reagent for the determination of aldehydes and ketones. This reagent offers advantages over traditional methods in terms of selectivity, sensitivity, and speed for air quality monitoring (Büldt & Karst, 1999).

Synthesis of Nicotinyl-4-Aminobenzoyl Amino Acids Derivatives

Ibrahim and Deen (2014) reported the synthesis of (nicotinyl-4-aminobenzoyl) amino acids and their derivatives, showcasing a potential for antimicrobial and antifungal applications. This research outlines the versatility of nicotinic acid derivatives in developing compounds with biological activities (Ibrahim & Deen, 2014).

Nicotinamide Analogues and DNA Damage Recovery

Jacobson et al. (1984) explored the effects of nicotinamide analogues on cellular recovery following DNA damage. This study contributes to understanding the potential therapeutic applications of nicotinamide derivatives in protecting cells from DNA damage (Jacobson, Smith, Mingmuang, Meadows, Sims, & Jacobson, 1984).

Synthesis of Thiosemicarbazides as Antihypertensive Agents

Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and other derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate, investigating their antihypertensive α-blocking activity. This study highlights the pharmaceutical application of nicotinic acid derivatives in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Wirkmechanismus

Target of Action

It’s structurally related to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .

Mode of Action

Based on its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator to enhance local blood flow at the site of application .

Eigenschaften

IUPAC Name |

methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O5S/c1-25-14(22)11-6-3-7-16-12(11)17-15(26)19-18-13(21)9-4-2-5-10(8-9)20(23)24/h2-8H,1H3,(H,18,21)(H2,16,17,19,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDIINDOQLVNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

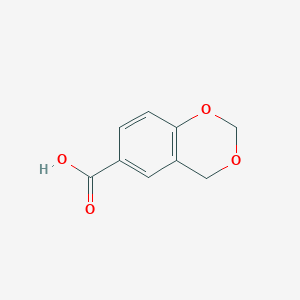

![N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2857924.png)

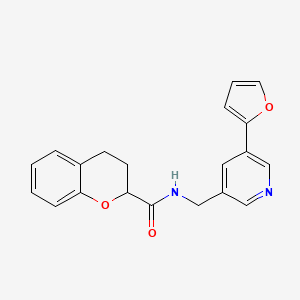

![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)

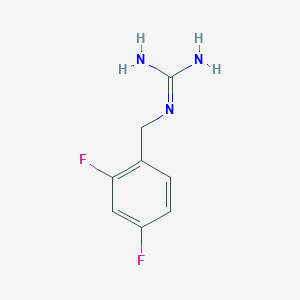

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B2857938.png)

![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)